

Application Notes and Protocols for the Quantification of 5-Acetoxy-7-hydroxyflavone

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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **5-Acetoxy-7-hydroxyflavone** using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of **5-Acetoxy-7-hydroxyflavone** in various matrices, offering a balance of sensitivity and accessibility.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

- **HPLC System:** A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) is required.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
- **Mobile Phase:**

- Solvent A: 0.1% Formic acid in Water
- Solvent B: Acetonitrile
- Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities.[1][2]

Time (min)	% Solvent A	% Solvent B
0	90	10
20	50	50
25	10	90
30	10	90
31	90	10

| 35 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: Flavonoids typically exhibit strong absorbance between 250 nm and 370 nm.[3] For quantification, a wavelength corresponding to an absorbance maximum of **5-Acetoxy-7-hydroxyflavone** should be used. Based on structurally similar flavones, a wavelength of 268 nm is proposed. The full UV-Vis spectrum should be recorded by the DAD to confirm the peak identity and purity.

b. Standard and Sample Preparation:

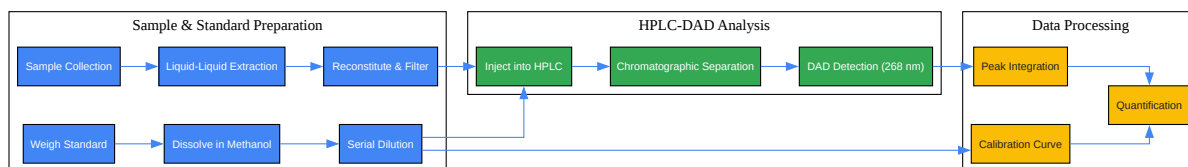
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-Acetoxy-7-hydroxyflavone** reference standard and dissolve it in 10 mL of methanol.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Sample Preparation (from cell culture):
 - Harvest cells and media.
 - Perform liquid-liquid extraction with ethyl acetate or another suitable organic solvent.
 - Evaporate the organic solvent under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a known volume of the mobile phase.
 - Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

c. Data Presentation: HPLC-DAD Method Validation Parameters (Representative Data)

Parameter	Result
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2% (Intra-day), < 5% (Inter-day)

Workflow Diagram



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Caption: HPLC-DAD analysis workflow for **5-Acetoxy-7-hydroxyflavone**.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of **5-Acetoxy-7-hydroxyflavone** in complex biological matrices at low concentrations.^[4]

Experimental Protocol

a. Instrumentation and Conditions:

- **LC-MS/MS System:** A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Column:** A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for fast and efficient separation.
- **Mobile Phase:**
 - Solvent A: 0.1% Formic acid in Water
 - Solvent B: Acetonitrile
- **Gradient Elution:** A fast gradient can be employed.

Time (min)	% Solvent A	% Solvent B
0.0	95	5
2.0	5	95
2.5	5	95
2.6	95	5

| 3.0 | 95 | 5 |

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.[4]
- Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for **5-Acetoxy-7-hydroxyflavone** need to be determined by infusing a standard solution.
 - Predicted Precursor Ion $[M-H]^-$: m/z 297.07
 - Potential Product Ions: Fragmentation will likely involve the loss of the acetyl group (CH_2CO , 42 Da) and retro-Diels-Alder fragmentation of the C-ring. Potential transitions to monitor include:
 - 297.07 → 255.06 (Loss of acetyl)
 - 297.07 → 151.00 (Retro-Diels-Alder fragmentation)

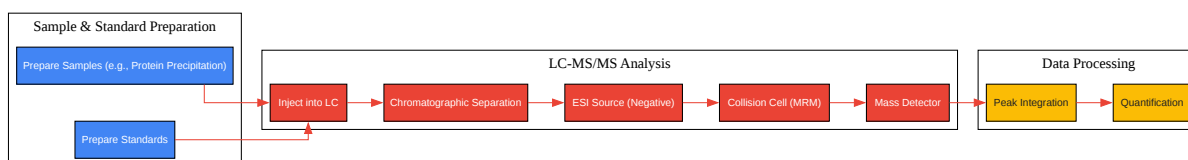
b. Standard and Sample Preparation:

- Follow the same procedure as for the HPLC-DAD method, but with a lower concentration range for the working standards (e.g., 0.01 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument. For biological samples, a protein precipitation step followed by centrifugation might be sufficient for sample clean-up.[5]

c. Data Presentation: LC-MS/MS Method Validation Parameters (Representative Data)

Parameter	Result
Linearity Range	0.01 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.005 ng/mL
Limit of Quantification (LOQ)	0.01 ng/mL
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	< 5% (Intra-day), < 10% (Inter-day)

Workflow Diagram



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Caption: LC-MS/MS analysis workflow for **5-Acetoxy-7-hydroxyflavone**.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of **5-Acetoxy-7-hydroxyflavone** in pure solutions or simple mixtures.

Experimental Protocol

a. Instrumentation:

- A UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

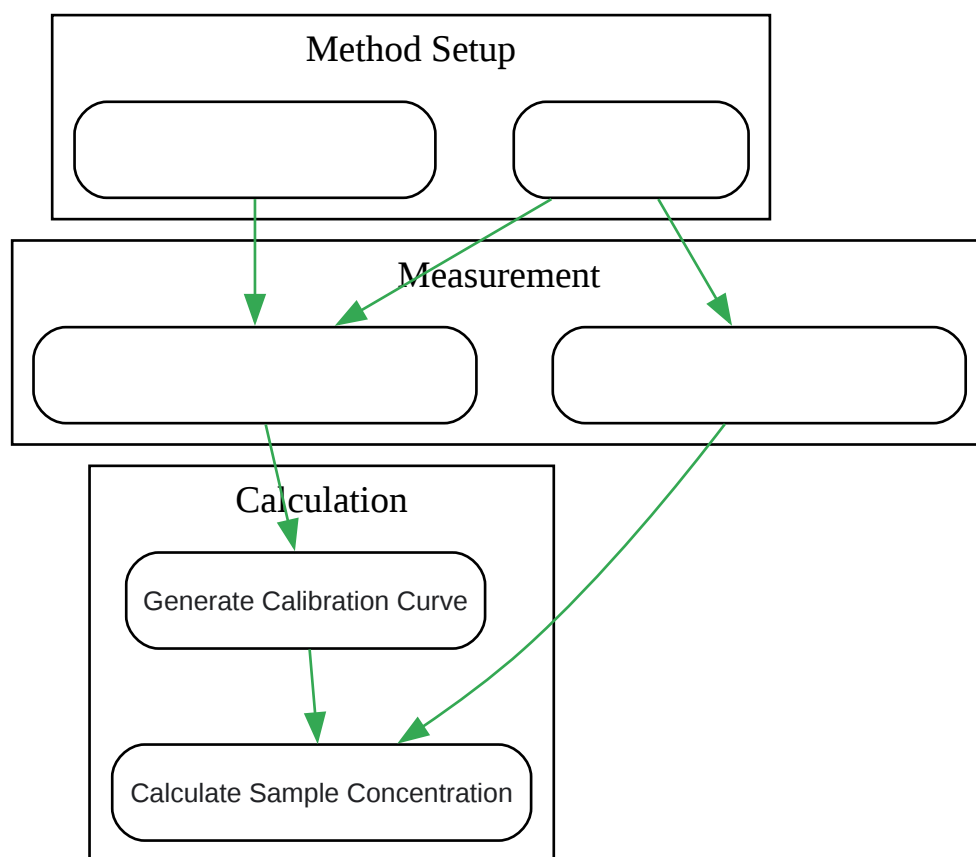
b. Method:

- Determine λ_{max} : Dissolve a small amount of **5-Acetoxy-7-hydroxyflavone** in a suitable solvent (e.g., methanol or ethanol) and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{max}). Based on the spectra of similar flavonoids, the λ_{max} is expected to be around 268 nm.[\[3\]](#)[\[6\]](#)
- Prepare Standard Curve:
 - Prepare a stock solution of **5-Acetoxy-7-hydroxyflavone** in the chosen solvent.
 - Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 $\mu\text{g/mL}$).
 - Measure the absorbance of each standard at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration and determine the equation of the line and the correlation coefficient (r^2).
- Sample Measurement:
 - Dissolve the unknown sample in the same solvent used for the standards.
 - Measure the absorbance of the sample at the λ_{max} .
 - Calculate the concentration of **5-Acetoxy-7-hydroxyflavone** in the sample using the equation from the standard curve.

c. Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
(Representative Data)

Parameter	Result
λ_{max}	~268 nm
Linearity Range	1 - 20 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	> 0.995
Molar Absorptivity (ϵ)	To be determined experimentally

Logical Relationship Diagram



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Caption: Logical workflow for UV-Vis spectrophotometric quantification.

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